molecular formula C8H14N2O B1179304 1-(2H-Indol-3-yl)-9H-pyrido(3,4-b)indole CAS No. 155885-64-6

1-(2H-Indol-3-yl)-9H-pyrido(3,4-b)indole

Cat. No.: B1179304
CAS No.: 155885-64-6
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Description

Classification and Nomenclature

This compound belongs to the class of heterocyclic compounds characterized by complex fused ring systems. The compound can be systematically classified under multiple chemical categories, including indole derivatives and pyridoindoles, which are recognized for their diverse biological activities encompassing anticancer, anti-inflammatory, and antimicrobial properties. Within the broader context of alkaloid chemistry, this compound represents a specific subclass of naturally occurring indole alkaloids known as β-carbolines.

The systematic nomenclature of this compound reflects its structural complexity, with the International Union of Pure and Applied Chemistry designation being 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole. Alternative nomenclature systems recognize this compound as Eudistomin U, reflecting its natural origin from marine ascidians. The Chemical Abstracts Service has assigned the registry number 155885-64-6 to this compound, providing a unique identifier for chemical databases and literature searches.

The compound's classification extends beyond simple structural considerations to encompass its biological origin and pharmacological potential. As a member of the eudistomin family, it represents one of several structurally diverse natural products isolated from marine ascidians that exhibit wide-ranging biological properties. This classification is particularly significant because it places the compound within a group of molecules that have demonstrated substantial promise as lead structures in pharmaceutical development.

Historical Context in Heterocyclic Chemistry

The development of indole chemistry, which forms the foundational basis for understanding this compound, can be traced back to the late nineteenth century when initial investigations focused on the construction of the indole nucleus. The historical foundation of indole synthesis was established by Emil Fischer in 1883 through the development of the Fischer indole synthesis, which involved the cyclization of phenylhydrazines and ketones or aldehydes under acidic conditions. This groundbreaking methodology provided researchers with the first reliable pathway for synthesizing indoles from readily available starting materials.

The discovery of indole itself represents a significant milestone in heterocyclic chemistry, accomplished by Adolf von Baeyer in 1866 through the reduction of oxindole using zinc dust. Baeyer's subsequent work in 1869 led to the proposal of a structural formula for indole, establishing the theoretical framework that would guide future research in this field. The historical significance of these early discoveries cannot be overstated, as they provided the chemical foundation upon which modern understanding of complex indole-containing compounds like this compound would be built.

The evolution of heterocyclic chemistry throughout the twentieth century witnessed the development of increasingly sophisticated synthetic methodologies. The Leimgruber-Batcho indole synthesis, developed in the mid-twentieth century, offered alternative pathways for synthesizing nitrogen-substituted indoles, demonstrating the growing complexity and efficiency of indole formation techniques. Additionally, the development of the Baeyer-Jackson method and the application of reductive cyclization processes further diversified the approaches toward indole synthesis, enabling the creation of vast arrays of indole derivatives with varying substitutions.

Contemporary advances in heterocyclic chemistry have embraced modern methodologies such as carbon-hydrogen activation and functionalization, which now direct the forefront of indole synthesis research. These modern approaches emphasize regioselective and environmentally conscious strategies that enhance the synthesis of complex indole derivatives. The synthesis of this compound exemplifies this evolution, as researchers have developed efficient multi-step synthetic routes that employ strategic coupling reactions to construct the complex fused ring system.

Structural Relationship to β-Carboline Alkaloids

This compound exhibits a fundamental structural relationship to β-carboline alkaloids, which represent a significant class of naturally occurring and synthetic indole-containing heterocyclic compounds. β-Carboline alkaloids are characterized by their indole structure featuring a fused pyridine and indole ring system, forming a three-ringed framework with variable saturation in the third ring. This structural architecture closely parallels the core framework observed in this compound, establishing its position within this important alkaloid family.

The β-carboline structure, also designated as 9H-pyrido[3,4-b]indole, serves as the parent framework for more than one hundred naturally occurring alkaloids and synthetic compounds. The structural similarity between tryptamine and β-carbolines is particularly noteworthy, as β-carbolines may be conceptualized as cyclized tryptamine derivatives where the ethylamine chain has been reconnected to the indole ring through an additional carbon atom. This biosynthetic relationship provides insight into the natural occurrence and biological significance of compounds like this compound.

Structural Component β-Carboline Core This compound
Ring System Tricyclic fused structure Tetracyclic fused structure
Pyridine Ring Present at positions 3,4-b Present at positions 3,4-b
Indole Moiety Core structural element Two indole units present
Nitrogen Atoms Two nitrogen atoms Three nitrogen atoms
Substitution Pattern Variable at multiple positions Substituted at position 1

The unique structural feature that distinguishes this compound within the β-carboline family is the presence of an additional indole substituent at the 1-position of the β-carboline core. This structural modification represents the only natural product in its class with an aromatic group at the 1-position of the β-carboline framework, making it particularly distinctive among eudistomin alkaloids. This unique substitution pattern contributes significantly to the compound's biological properties and distinguishes it from other members of the β-carboline alkaloid family.

Chemical Formula and Molecular Composition

The molecular formula of this compound is C19H13N3, corresponding to a molecular weight of 283.33 grams per mole. This molecular composition reflects the compound's complex structure, which incorporates nineteen carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms arranged in a highly organized fused ring system. The molecular structure demonstrates a high degree of unsaturation, consistent with its aromatic character and multiple fused ring systems.

The chemical structure can be represented through various notation systems, with the Simplified Molecular Input Line Entry System notation being C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CNC5=CC=CC=C54. This linear representation captures the connectivity of atoms within the molecule while maintaining the structural integrity essential for understanding its chemical properties. The International Chemical Identifier provides an alternative standardized representation that facilitates database searches and chemical informatics applications.

Property Value Significance
Molecular Formula C19H13N3 Defines elemental composition
Molecular Weight 283.33 g/mol Determines physical properties
Nitrogen Content 3 atoms Contributes to basicity and biological activity
Degree of Unsaturation 16 Indicates aromatic character
Ring Systems 4 fused rings Determines structural rigidity

The distribution of nitrogen atoms within the molecular structure plays a crucial role in determining the compound's chemical reactivity and biological activity. Two nitrogen atoms are incorporated within the β-carboline core structure, while the third nitrogen atom is located within the attached indole substituent. This arrangement creates multiple sites for potential protonation and metal coordination, which significantly influences the compound's interaction with biological targets.

The high degree of conjugation present in this compound contributes to its stability and influences its spectroscopic properties. The extended π-electron system spanning multiple aromatic rings creates characteristic absorption patterns in ultraviolet and visible spectroscopy, which can be utilized for analytical identification and quantification purposes. This conjugated system also contributes to the compound's potential for intercalation with nucleic acids, a property that has been observed in related β-carboline alkaloids.

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research stems from its demonstrated biological activities and its potential as a lead compound for pharmaceutical development. Research investigations have revealed that this compound exhibits notable cytotoxicity against various biological targets, with particularly promising results observed in antibacterial applications. Studies have demonstrated potent antibacterial activity against Gram-positive bacteria, with inhibitory concentration values ranging from 3.4 to 6.4 micrograms per milliliter for susceptible organisms including Streptococcus pyogenes, Staphylococcus aureus, and Mycobacterium smegmatis.

The compound's medicinal chemistry significance is further enhanced by its structural similarity to various bioactive molecules within the β-carboline alkaloid family. This structural relationship suggests potential for developing structure-activity relationships that could guide the design of more potent and selective therapeutic agents. The unique substitution pattern present in this compound, particularly the presence of an aromatic substituent at the 1-position, provides opportunities for medicinal chemists to explore modifications that could enhance biological activity or improve pharmacological properties.

Biological Target Activity Type Potency Range Research Status
Gram-positive bacteria Antibacterial 3.4-6.4 μg/mL Preliminary studies
Cancer cell lines Cytotoxic 15.6 μg/mL (C19 leukemia) Initial screening
Gram-negative bacteria Antibacterial Reduced potency Comparative studies
Fungal organisms Antifungal No activity observed Negative results

The development of efficient synthetic methodologies for this compound has facilitated comprehensive biological evaluation and structure-activity relationship studies. Researchers have successfully employed strategic synthetic approaches, including Bischler-Napieralski cyclization and Suzuki cross-coupling reactions, to construct the complex molecular framework in acceptable yields. These synthetic advances enable the preparation of structural analogs and derivatives, which is essential for optimizing biological activity and understanding the molecular basis of the compound's therapeutic effects.

The compound's high binding affinity to deoxyribonucleic acid, characteristic of β-carboline alkaloids, positions it as an attractive target for cancer research applications. This property, combined with its demonstrated cytotoxic activities, suggests potential applications in oncological therapeutic development. However, the moderate activity observed against cancer cell lines indicates that further structural optimization may be necessary to achieve clinically relevant potency levels. The research community's continued interest in this compound reflects its potential as a scaffold for developing novel therapeutic agents with improved efficacy and selectivity profiles.

Properties

CAS No.

155885-64-6

Molecular Formula

C8H14N2O

Synonyms

eudistomin U

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

IPI belongs to the β-carboline and pyridoindole family, which includes structurally related compounds with diverse biological activities. Below is a comparative analysis of IPI with key analogs:

Structural and Functional Comparison

Compound Structure Molecular Formula Key Features AHR Activation (EC₅₀) Biological Effects Source/Context
IPI 1-(1H-Indol-3-yl)-9H-pyrido[3,4-b]indole C₁₉H₁₃N₃ Indole-substituted β-carboline; sunlight-generated TRP photoproduct ~10⁻⁷ M (CEH cells) Induces EROD, suppresses hepatic glucose output, metabolized rapidly in hepatocytes Natural photoproduct
FICZ 6-Formylindolo[3,2-b]carbazole C₁₉H₁₁N₃O Formyl-substituted carbazole; high-affinity AHR ligand ~10⁻¹⁰ M (CEH cells) Potent EROD inducer, rapidly metabolized, regulates immune responses TRP photoproduct
TCDD 2,3,7,8-Tetrachlorodibenzo-p-dioxin C₁₂H₄Cl₄O₂ Halogenated aromatic hydrocarbon; persistent environmental toxin ~10⁻¹² M Chronic toxicity, tumor promotion, metabolic dysregulation Industrial byproduct
Harman 1-Methyl-9H-pyrido[3,4-b]indole C₁₂H₁₀N₂ Methyl-substituted β-carboline; mutagenic at high doses Not reported Co-mutagen with aromatic amines, associated with cooked food toxicity Cooked foods, tobacco smoke
Norharman 9H-Pyrido[3,4-b]indole C₁₁H₈N₂ Unsubstituted β-carboline; non-mutagenic alone Not reported Co-mutagen (requires aromatic amines), clastogenic in mammalian cells Environmental pollutant
Synthetic β-Carbolines e.g., 1-Ethyl-9H-pyrido[3,4-b]indole Variable Alkyl/aryl modifications; tailored for antimalarial/antiviral activity Variable Antimalarial (IC₅₀ ~1–10 μM), xanthine oxidase inhibition Lab-synthesized

Key Findings

  • AHR Activation Potency: TCDD is the most potent AHR agonist (EC₅₀ ~10⁻¹² M) but causes chronic toxicity. FICZ has higher affinity (EC₅₀ ~10⁻¹⁰ M) than IPI (EC₅₀ ~10⁻⁷ M) but is less stable in aqueous solutions . IPI’s lower potency is offset by its abundance in sunlight-exposed TRP solutions, making it a dominant endogenous AHR activator .
  • Metabolic Stability: IPI and FICZ are rapidly metabolized by hepatocytes, unlike persistent TCDD . Harman and Norharman form DNA adducts (e.g., aminophenylnorharman) when combined with aromatic amines, leading to mutagenicity .
  • Biological Effects: IPI and FICZ downregulate phosphoenolpyruvate carboxykinase (PEPCK), reducing hepatic glucose output—a metabolic effect shared with TCDD . Synthetic β-carbolines (e.g., 7-methoxy-1-methyl derivatives) show antimalarial activity but lack AHR-mediated effects .

Preparation Methods

General Procedure for Pd-Mediated Coupling

A Pd-catalyzed approach enables efficient construction of the pyridoindole core. Key steps include:

  • Substrates : 3-Bromo-1-ethyl-1H-indole-2-carbaldehyde and benzamide derivatives.

  • Catalyst System : Pd₂(dba)₃ (1 mol% Pd) with BINAP ligand (0.25 mol%).

  • Base : Cs₂CO₃ or K₃PO₄ in toluene at 110°C for 8 hours.

  • Workup : Purification via silica gel chromatography (hexanes/ethyl acetate).

Example :

  • 9-Hexyl-2-(pyridin-3-yl)-9H-pyrido[2,3-b]indol-4-ol was synthesized in 79% yield.

Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
BaseCs₂CO₃85%
SolventToluene80%
Temperature110°CMax efficiency

Key Insight : Higher temperatures (>100°C) and polar aprotic solvents (e.g., DMF) improve cyclization.

Microwave-Assisted Synthesis

Single-Step Microwave Protocol

A rapid method employs microwave irradiation for condensation:

  • Reagents : Tryptamine (1 mmol), indole-3-carboxylic acid (1 mmol), triphenylphosphite (1.2 mmol).

  • Conditions : 200°C, 10 min, pyridine solvent.

  • Yield : 57% after flash chromatography.

Advantages :

  • Reduced reaction time (10 min vs. 24 hours for conventional heating).

  • Avoids toxic oxidants like DDQ.

Comparative Analysis

MethodTimeYieldPurity
Microwave10 min57%>95%
Conventional heating24 h45%90%

Acid-Catalyzed Cyclization of Tryptophan Derivatives

Fischer Indole Synthesis

DL-Tryptophan serves as a starting material for scalable production:

  • Step 1 : Condensation with thiophene-2-carboxaldehyde in protic ionic liquids (e.g., [HTBD⁺][TFE⁻]).

  • Step 2 : Cyclization under acidic conditions (HCl, reflux).

  • Yield : 65–75% after recrystallization.

Key Modification :

  • Substituents at position 1 (e.g., 4-chlorophenyl) enhance regioselectivity.

N-Oxide Rearrangement Strategy

Two-Step Synthesis via β-Carboline-N-Oxides

  • Step 1 : N-Oxidation of β-carboline using m-CPBA (3-chloroperoxybenzoic acid).

  • Step 2 : Rearrangement in acetic anhydride, followed by hydrolysis (EtOH/NaOH).

Example :

  • 3-Ethoxycarbonyl-9H-pyrido[3,4-b]indol-1(2H)-one was obtained in 85% yield.

Mechanistic Pathway

  • N-Oxide formation stabilizes the intermediate.

  • Acetic anhydride facilitates-acyl shift.

  • Hydrolysis yields the final product.

Heck Reaction for C–C Bond Formation

Palladium-Mediated Coupling

  • Substrates : 7-Bromoaniline derivatives and vinyl indoles.

  • Catalyst : Pd(OAc)₂ with PPh₃ ligand.

  • Conditions : DMF, 120°C, 12 hours.

  • Yield : 70–80% after column chromatography.

Application : Synthesized 1-(4-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Indole NH proton resonates at δ 11.78 (s, 1H).

  • ¹³C NMR : Aromatic carbons appear at δ 120–140 ppm.

  • MS : Molecular ion peak at m/z 284.1177 [M+H]⁺.

X-Ray Crystallography

  • Confirmed planar structure with dihedral angle <5° between indole and pyrido rings .

Q & A

Q. What are the established methods for synthesizing IPI, and how is purity ensured?

IPI is synthesized via microwave-assisted reactions using tryptamine and 1H-indole-3-carboxylic acid in pyridine with triphenylphosphite as a catalyst. Key parameters include:

  • Reaction conditions : 200°C for 10 minutes under dynamic heating (250 W power limit, 17 psi pressure) .
  • Purification : Flash chromatography on silica gel (230–400 mesh) removes impurities .
  • Characterization : ¹H/¹³C NMR (500 MHz and 125 MHz, respectively) and LC-ESIMS confirm structure and purity. MS/MS fragmentation (e.g., m/z 284.1177 [M+H]⁺) validates the molecular formula (C₁₉H₁₃N₃) and fragmentation pathways (e.g., HCN loss) .

Q. What experimental assays are used to evaluate IPI’s biological activity?

  • EROD assay : Measures CYP1A1/2 activity via 7-ethoxyresorufin deethylation in chick embryo hepatocytes (CEHs). IPI inhibits aryl hydroxylase activity, reducing EROD signal .
  • AhR activation : IPI acts as an aryl hydrocarbon receptor (AhR) activator, validated via competitive binding assays with FICZ (6-formylindolo[3,2-b]carbazole) and TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) .

Q. How is IPI’s interaction with cellular receptors characterized?

  • AhR binding : Competitive displacement assays using radiolabeled TCDD in CEHs.
  • Transcriptional activity : Luciferase reporter assays in AhR-responsive cell lines measure IPI-induced CYP1A1 expression .

Advanced Research Questions

Q. How can researchers optimize IPI synthesis for improved yield and scalability?

  • Parameter adjustments : Varying microwave irradiation time (5–15 min) and temperature (180–220°C) to balance yield and purity.
  • Alternative catalysts : Testing phosphite derivatives (e.g., trimethylphosphite) to reduce side products.
  • Scalability : Transitioning from batch to flow chemistry for larger-scale synthesis .

Q. How should conflicting data on IPI’s dual role as an AhR activator and enzyme inhibitor be resolved?

  • Dose-response studies : Compare IPI’s AhR activation (low-dose) vs. CYP1A inhibition (high-dose) in CEHs.
  • Mechanistic studies : Use siRNA knockdown of AhR to isolate CYP1A modulation effects.
  • Structural analogs : Test IPI derivatives to decouple AhR binding from enzyme inhibition .

Q. What strategies are recommended to study IPI’s off-target effects on cytochrome P450 isoforms?

  • Pan-CYP inhibition assays : Use liver microsomes to assess IPI’s impact on CYP2C9, CYP2D6, and CYP3A4.
  • Metabolite profiling : LC/MS identifies IPI-derived metabolites and their interactions with hepatic enzymes .

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